(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic compound with a unique structure, combining a dimethylamino group and a phenylsulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves several key steps:
Formation of the pyrrolidine ring: : This can be achieved through the cyclization of appropriate precursors, often involving the reaction of a primary amine with an aldehyde or ketone in the presence of a catalyst.
Introduction of the phenylsulfonyl group: : This step usually involves a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the pyrrolidine intermediate.
Attachment of the dimethylamino group:
Industrial Production Methods: Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. These methods may include:
Catalytic processes: : Use of specific catalysts to enhance reaction rates and selectivity.
Purification techniques: : Methods such as chromatography, recrystallization, or distillation to obtain high-purity products.
Scalability considerations: : Adapting laboratory-scale reactions to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: : Where the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Involves the reduction of the carbonyl group to form secondary or tertiary alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolidine ring.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Various halides, acyl chlorides, or alkylating agents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: In biological research, this compound has potential applications as a molecular probe due to its ability to interact with specific biological targets. It can be used to study enzyme mechanisms, receptor binding, and protein-ligand interactions.
Medicine: Medicinal chemistry research focuses on the potential therapeutic applications of this compound. Its structural features suggest potential activity as an enzyme inhibitor, receptor antagonist, or even a precursor for drug development.
Industry: In industrial chemistry, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. Alternatively, it may interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Unique Features: (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone stands out due to its combination of a dimethylamino group and a phenylsulfonyl group attached to a pyrrolidine ring. This unique arrangement confers specific chemical properties and reactivity not found in other compounds.
Similar Compounds:(3-(Dimethylamino)phenyl)(3-(tosyl)pyrrolidin-1-yl)methanone: : Similar in structure but with a tosyl group instead of a phenylsulfonyl group.
(3-(Dimethylamino)phenyl)(3-(methanesulfonyl)pyrrolidin-1-yl)methanone: : Contains a methanesulfonyl group instead of a phenylsulfonyl group.
(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-yl)methanone: : Lacks the sulfonyl group, offering different reactivity and properties.
These comparisons highlight the distinctiveness of this compound and underscore its potential in various scientific and industrial applications.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)16-8-6-7-15(13-16)19(22)21-12-11-18(14-21)25(23,24)17-9-4-3-5-10-17/h3-10,13,18H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGBXDVARXVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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